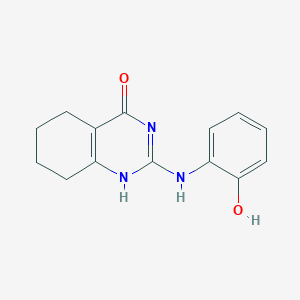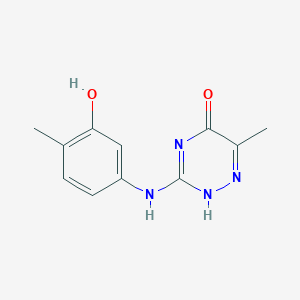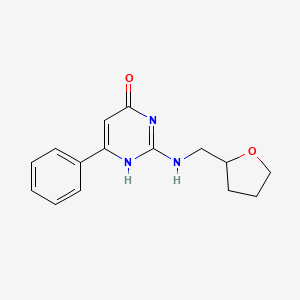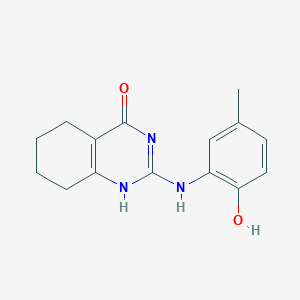
2-(2-hydroxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compound “2-(2-hydroxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one” is a chemical entity with a unique structure and properties that make it significant in various scientific fields. It is known for its applications in synthetic chemistry, biological research, and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of compound “2-(2-hydroxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one” involves multiple steps, starting from basic organic molecules. The process typically includes:
Step 1: Initial formation of the core structure through a series of condensation reactions.
Step 2: Functionalization of the core structure using specific reagents under controlled conditions.
Step 3: Purification and isolation of the final product using techniques such as chromatography.
Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Large-scale reactors: for the initial synthesis steps.
Automated purification systems: to handle large volumes of the compound.
Quality control measures: to ensure consistency and compliance with industry standards.
Analyse Chemischer Reaktionen
Types of Reactions: Compound “2-(2-hydroxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one” undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction to lower oxidation states using reducing agents.
Substitution: Replacement of functional groups with other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The reactions of compound “this compound” typically yield products with modified functional groups, which can be further utilized in various applications.
Wissenschaftliche Forschungsanwendungen
Compound “2-(2-hydroxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one” has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies to understand biological pathways and mechanisms.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of materials with specific properties.
Wirkmechanismus
The mechanism of action of compound “2-(2-hydroxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one” involves its interaction with specific molecular targets. It binds to these targets, modulating their activity and influencing various biochemical pathways. This can result in changes in cellular functions, making it useful for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Compound A: Shares a similar core structure but differs in functional groups.
Compound B: Has a similar mechanism of action but different molecular targets.
Compound C: Used in similar applications but with varying efficacy and safety profiles.
Uniqueness: Compound “2-(2-hydroxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one” stands out due to its unique combination of properties, making it versatile and valuable in multiple fields of research and industry.
Eigenschaften
IUPAC Name |
2-(2-hydroxyanilino)-5,6,7,8-tetrahydro-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c18-12-8-4-3-7-11(12)16-14-15-10-6-2-1-5-9(10)13(19)17-14/h3-4,7-8,18H,1-2,5-6H2,(H2,15,16,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDMOQQCAAGTKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N=C(N2)NC3=CC=CC=C3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=O)N=C(N2)NC3=CC=CC=C3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(E)-[2-[(4-fluorophenyl)methoxy]naphthalen-1-yl]methylideneamino]-3-methylthiourea](/img/structure/B7850171.png)
![1-[(E)-1-(4-fluorophenyl)ethylideneamino]-3-phenylthiourea](/img/structure/B7850172.png)
![5-methyl-4-oxo-3-(2-oxopropyl)-N-phenylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7850178.png)


![ETHYL 4-{[5-CYANO-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDIN-4-YL]AMINO}BENZOATE](/img/structure/B7850200.png)
![2-(METHYLSULFANYL)-4-PHENYL-6-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}PYRIMIDINE-5-CARBONITRILE](/img/structure/B7850208.png)
![4-[(3-CHLOROPHENYL)AMINO]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE](/img/structure/B7850216.png)
![2-(METHYLSULFANYL)-4-PHENYL-6-[(PROPAN-2-YL)AMINO]PYRIMIDINE-5-CARBONITRILE](/img/structure/B7850226.png)
![2-(2-hydroxyanilino)-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B7850232.png)
![2-[(4-fluorophenyl)methylamino]-6-methyl-1H-pyrimidin-4-one](/img/structure/B7850235.png)
![2-[(4-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one](/img/structure/B7850238.png)


